molecular formula C15H12Cl2O3 B1355505 3,5-Dichloro-3',4'-dimethoxybenzophenone CAS No. 116412-97-6

3,5-Dichloro-3',4'-dimethoxybenzophenone

Cat. No.: B1355505
CAS No.: 116412-97-6
M. Wt: 311.2 g/mol
InChI Key: UNJUJIMIVAHKLM-UHFFFAOYSA-N
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Description

3,5-Dichloro-3’,4’-dimethoxybenzophenone is an organic compound with the molecular formula C15H12Cl2O3 It is a derivative of benzophenone, characterized by the presence of two chlorine atoms and two methoxy groups on the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-3’,4’-dimethoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3,5-dichlorobenzoyl chloride with 3,4-dimethoxyanisole in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of 3,5-Dichloro-3’,4’-dimethoxybenzophenone follows similar synthetic routes but with optimized conditions for higher yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

Chemistry: 3,5-Dichloro-3’,4’-dimethoxybenzophenone is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are often screened for bioactivity.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. For instance, they may serve as lead compounds in the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, 3,5-Dichloro-3’,4’-dimethoxybenzophenone is used in the manufacture of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-3’,4’-dimethoxybenzophenone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its potential antimicrobial activity could involve disruption of bacterial cell wall synthesis or interference with metabolic processes.

Comparison with Similar Compounds

    3,4-Dichlorobenzophenone: Similar in structure but lacks the methoxy groups, which can affect its reactivity and applications.

    3,5-Dimethoxybenzophenone: Lacks the chlorine atoms, leading to different chemical properties and uses.

    4,4’-Dichlorobenzophenone: Chlorine atoms are positioned differently, affecting its chemical behavior.

Uniqueness: 3,5-Dichloro-3’,4’-dimethoxybenzophenone is unique due to the specific positioning of its chlorine and methoxy groups, which confer distinct chemical properties. This makes it particularly useful in applications requiring specific reactivity patterns, such as selective synthesis of complex organic molecules.

Properties

IUPAC Name

(3,5-dichlorophenyl)-(3,4-dimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-19-13-4-3-9(7-14(13)20-2)15(18)10-5-11(16)8-12(17)6-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJUJIMIVAHKLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558638
Record name (3,5-Dichlorophenyl)(3,4-dimethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116412-97-6
Record name (3,5-Dichlorophenyl)(3,4-dimethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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